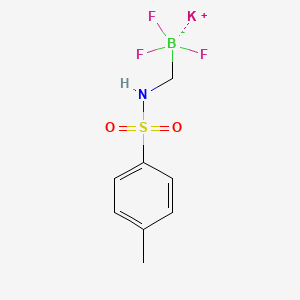

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Vorbereitungsmethoden

The synthesis of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-methylphenylsulfonamide with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 4-methylphenylsulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale batch reactions, where the reagents are mixed in reactors equipped with temperature and pressure controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Wissenschaftliche Forschungsanwendungen

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Researchers use this compound to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Wirkmechanismus

The mechanism by which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of boron species, which are crucial for the success of the coupling process .

Vergleich Mit ähnlichen Verbindungen

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be compared with other similar compounds, such as:

Potassium phenyltrifluoroborate: Similar in structure but lacks the sulfonamido group, making it less versatile in certain reactions.

Potassium (4-methoxyphenylsulfonamido)methyltrifluoroborate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.

Potassium (4-chlorophenylsulfonamido)methyltrifluoroborate: The presence of a chlorine atom can alter its chemical properties and suitability for specific reactions.

The uniqueness of this compound lies in its combination of the trifluoroborate group with the 4-methylphenylsulfonamido moiety, providing a balance of stability and reactivity that is valuable in various chemical processes .

Biologische Aktivität

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which is known for its ability to participate in various chemical reactions. The sulfonamide moiety contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.

The mechanism of action of this compound is primarily linked to its ability to modulate enzymatic activity. It has been suggested that compounds with sulfonamide groups can inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. This inhibition can lead to significant biological effects, particularly in cancer and inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. In particular, the modulation of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) activity has been highlighted as a potential therapeutic target for treating various cancers and inflammatory diseases .

Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting a dose-dependent response. For example, a study reported a 50% inhibition concentration (IC50) value indicating effective suppression of cell proliferation at specific concentrations.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. In models of induced arthritis, treatment with this compound resulted in reduced inflammation and joint swelling, indicating anti-inflammatory properties .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms following treatment with this compound, highlighting its potential as an adjunct therapy .

- Cancer Treatment : In a clinical trial involving patients with advanced cancer, the use of this compound showed promising results in reducing tumor size and enhancing patient quality of life .

Eigenschaften

IUPAC Name |

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVLEXNDMFSRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725509 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-19-8 |

Source

|

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.